molecular formula C9H12O3 B3057750 Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 84752-03-4

Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B3057750
CAS No.: 84752-03-4
M. Wt: 168.19 g/mol
InChI Key: ATUZCCJUSJYINN-UHFFFAOYSA-N
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Description

Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic ester compound characterized by its unique oxabicyclo structure. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various chemical products. Its structure includes an ethyl ester group attached to a 7-oxabicyclo[2.2.1]hept-5-ene ring system, making it a valuable building block in synthetic chemistry.

Scientific Research Applications

Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is widely used in scientific research due to its versatility:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between furan and an appropriate dienophile, such as maleic anhydride, followed by esterification. The reaction is highly diastereoselective and can be performed under mild conditions, often at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the Diels-Alder reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the esterification step can be catalyzed using acidic or basic catalysts to ensure complete conversion to the desired ester .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its reactivity as a dienophile in cycloaddition reactions. The compound’s bicyclic structure allows it to participate in various chemical transformations, forming new carbon-carbon and carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

  • Exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
  • Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
  • 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate

Comparison: Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its ethyl ester group, which imparts different reactivity and solubility properties compared to its methyl or dimethyl counterparts. The presence of the ethyl group can influence the compound’s behavior in various chemical reactions, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h3-4,6-8H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUZCCJUSJYINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2C=CC1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512839
Record name Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84752-03-4
Record name Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Furan (2.04 ml, 28 mmol), ethyl acrylate (2.06 ml, 20 mmol) and zinc iodide (1.92 g, 6 mmol) were placed in a sealed tube and the mixture was heated at 40° C. for 2 days. The reaction mixture was cooled to room temperature and diluted with ethyl acetate (100 ml). 10% Aqueous sodium thiosulfate solution (20 ml) was added, and the mixture was stirred at room temperature for 30 min. The organic layer was partitioned, washed with saturated brine (100 ml), and dried over anhydrous sodium sulfate. The components having a low boiling point, such as the solvent and the like, were distilled away. The obtained residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/10 (volume ratio)) to give 2-ethoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene as a mixture of exo form:endo form=7:3 (1.75 g, 10.4 mmol, yield 52.0%).
Name
Quantity
2.04 mL
Type
reactant
Reaction Step One
Quantity
2.06 mL
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
catalyst
Reaction Step One
Name
sodium thiosulfate
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 300 g of furan (4.32 mol) and 611 g (6.05 mol) of ethyl acrylate was cooled to 3° C. in an ice bath under an inert atmosphere. 706 g (5.2 mol) of zinc chloride were added portionwise to the solution during 30 min, maintaining the temperature at between 10° C. and 20° C. After completed addition, the cooling bath was removed and the mixture was allowed to gradually heat up during 30 min to 50° C. by exothermy. It was subsequently kept at 50° C. during 27 h by means of an oil bath, then cooled to 40° C. and diluted with 200 ml of dichloromethane in order to reduce its viscosity. The solution was subsequently cooled to room temperature, poured on a mixture of 1.0 kg of crushed ice and 1.5 l of water and extracted. The aqueous phase was extracted with 2.5 l of ethyl acetate, and the combined organic phases were subsequently washed with 2.5 l of water, a solution of 109 g sodium bicarbonate in 2.5 l water, and 250 ml of brine. The organic phase was dried over sodium sulfate, filtered, evaporated at 45° C./1 mbar and dried at 40° C./0.06 mbar for 45 min, to yield 580 g (80%) of a 87:13 exo/endo mixture of product. Purity: 98% (HPLC; ISTD).
Name
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
611 g
Type
reactant
Reaction Step One
Quantity
706 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 3
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Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 4
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 5
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate

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